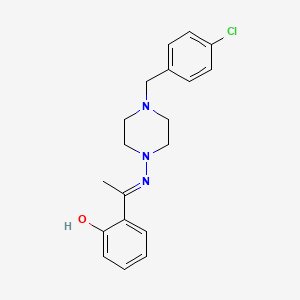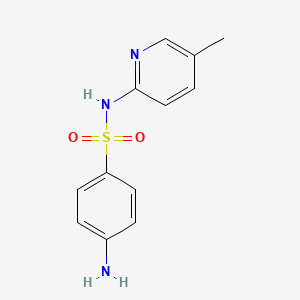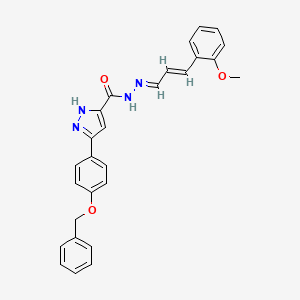![molecular formula C26H25N5O5S B11660631 N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660631.png)
N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of 3-hydroxybenzaldehyde with 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a corresponding ketone or aldehyde, while reduction of the imine group would produce an amine derivative.
科学的研究の応用
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism by which N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to modulation of biological processes. The triazole ring and phenyl groups may play a crucial role in binding to these targets and influencing their activity.
類似化合物との比較
Similar Compounds
- **N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
- **4-hydroxy-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide .
- **(E)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine .
Uniqueness
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, phenyl groups, and hydroxyl group allows for diverse interactions and reactivity, making it a valuable compound for various research applications.
特性
分子式 |
C26H25N5O5S |
|---|---|
分子量 |
519.6 g/mol |
IUPAC名 |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O5S/c1-34-21-13-18(14-22(35-2)24(21)36-3)25-29-30-26(31(25)19-9-5-4-6-10-19)37-16-23(33)28-27-15-17-8-7-11-20(32)12-17/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-15+ |
InChIキー |
ARVMCQYDCJJYIT-JFLMPSFJSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide](/img/structure/B11660551.png)

![N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-[4-(propan-2-yloxy)phenyl]prop-1-en-2-yl}benzamide](/img/structure/B11660557.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B11660560.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11660564.png)


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11660579.png)
![ethyl (2Z)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11660581.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11660588.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11660598.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11660605.png)

![2-Nitro-1-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenoxy}-4-(trifluoromethyl)benzene](/img/structure/B11660615.png)
